molecular formula C10H12O2 B12006861 2-(3-Methylphenyl)-1,3-dioxolane

2-(3-Methylphenyl)-1,3-dioxolane

Cat. No.: B12006861
M. Wt: 164.20 g/mol
InChI Key: SESMJKSTQYICNI-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals with two oxygen atoms in the ring. The compound is characterized by the presence of a 3-methylphenyl group attached to the dioxolane ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)-1,3-dioxolane typically involves the reaction of 3-methylbenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions usually involve heating the reactants under reflux with an acid catalyst such as p-toluenesulfonic acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the dioxolane ring to diols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: The major products are aldehydes or ketones.

    Reduction: The major products are diols.

    Substitution: The major products are substituted aromatic compounds.

Scientific Research Applications

2-(3-Methylphenyl)-1,3-dioxolane has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)-1,3-dioxolane involves its interaction with molecular targets through its functional groups. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthesis. The aromatic ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-1,3-dioxolane
  • 2-(2-Methylphenyl)-1,3-dioxolane
  • 2-(3-Methoxyphenyl)-1,3-dioxolane

Uniqueness

2-(3-Methylphenyl)-1,3-dioxolane is unique due to the position of the methyl group on the aromatic ring, which influences its chemical reactivity and physical properties. The presence of the dioxolane ring also imparts stability and makes it a useful intermediate in organic synthesis.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-(3-methylphenyl)-1,3-dioxolane

InChI

InChI=1S/C10H12O2/c1-8-3-2-4-9(7-8)10-11-5-6-12-10/h2-4,7,10H,5-6H2,1H3

InChI Key

SESMJKSTQYICNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2OCCO2

Origin of Product

United States

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